Tert-butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate
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Overview
Description
Tert-butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a methyl group attached to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and controlled pH to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using flow microreactor systems. These systems allow for the efficient and sustainable synthesis of the compound by enabling precise control over reaction parameters such as temperature, pressure, and flow rates . This method is advantageous due to its scalability and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as tert-butyl hydroperoxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the tert-butyl group can influence the compound’s binding affinity and selectivity, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate: Unique due to its specific stereochemistry and functional groups.
Tert-butyl (2S,5R)-2-(hydroxymethyl)-5-ethylmorpholine-4-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Tert-butyl (2S,5R)-2-(hydroxymethyl)-5-phenylmorpholine-4-carboxylate: Contains a phenyl group, leading to different chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxymethyl and tert-butyl groups.
Properties
Molecular Formula |
C11H21NO4 |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-8-7-15-9(6-13)5-12(8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 |
InChI Key |
QGEFRGPCFOEDNF-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@@H]1CO[C@@H](CN1C(=O)OC(C)(C)C)CO |
Canonical SMILES |
CC1COC(CN1C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
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